molecular formula C8H8O4 B12656937 4-Hydroxy-ar-methoxybenzoic acid CAS No. 108548-69-2

4-Hydroxy-ar-methoxybenzoic acid

Cat. No.: B12656937
CAS No.: 108548-69-2
M. Wt: 168.15 g/mol
InChI Key: UOFQNDPLYKPNRC-UHFFFAOYSA-N
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Description

4-Hydroxy-ar-methoxybenzoic acid, also known as vanillic acid, is a naturally occurring phenolic acid found in various plants and fruits. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in various fields such as food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-ar-methoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of vanillin, which is derived from lignin or eugenol. The oxidation process typically uses reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of renewable resources. This biotechnological approach utilizes genetically engineered microorganisms to convert substrates like glucose into the desired product. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-ar-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-ar-methoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-ar-methoxybenzoic acid is similar to other hydroxybenzoic acids, such as:

Uniqueness

What sets this compound apart is its dual functional groups (hydroxyl and methoxy), which enhance its reactivity and make it a versatile compound for various applications. Its natural occurrence and relatively simple synthesis also contribute to its widespread use .

Properties

CAS No.

108548-69-2

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

4-(hydroxymethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

UOFQNDPLYKPNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCO

Origin of Product

United States

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